Cemdisiran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

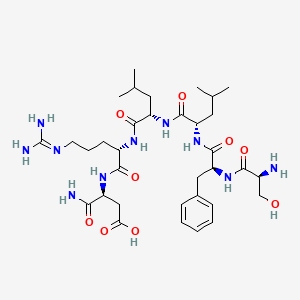

Cemdisiran is a subcutaneously administered, investigational RNA interference (RNAi) therapeutic. It targets the C5 component of the complement pathway and is being developed for the treatment of complement-mediated diseases. This compound has demonstrated rapid and robust C5 suppression and an acceptable safety profile in healthy subjects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

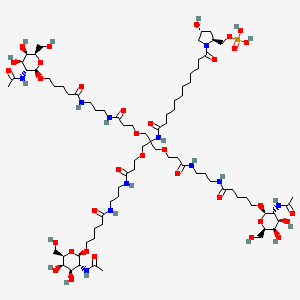

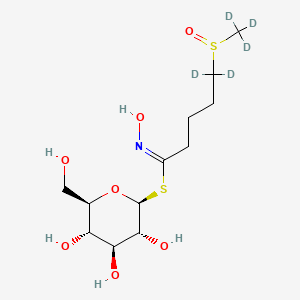

Cemdisiran is synthesized using RNA interference technology, where small interfering RNA (siRNA) molecules are designed to silence specific messenger RNA (mRNA) targets. The siRNA is conjugated to N-acetylgalactosamine (GalNAc) to enhance delivery to hepatocytes. The synthesis involves the following steps:

Design and Synthesis of siRNA: The siRNA is chemically synthesized to target the mRNA encoding the C5 protein.

Conjugation to GalNAc: The siRNA is conjugated to GalNAc to facilitate liver-specific delivery.

Purification and Formulation: The conjugated siRNA is purified and formulated for subcutaneous administration

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis of the siRNA, followed by conjugation to GalNAc. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure safety and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

Cemdisiran undergoes several chemical reactions during its synthesis and in vivo activity:

Conjugation Reactions: The siRNA is conjugated to GalNAc through covalent bonding.

Hydrolysis: In vivo, this compound is hydrolyzed to release the active siRNA

Common Reagents and Conditions

Reagents: N-acetylgalactosamine, siRNA, coupling agents.

Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the siRNA

Major Products

The major product of these reactions is the GalNAc-conjugated siRNA, which is the active therapeutic agent .

Applications De Recherche Scientifique

Cemdisiran has several scientific research applications, particularly in the fields of medicine and biology:

Treatment of Complement-Mediated Diseases: this compound is being developed for the treatment of diseases such as paroxysmal nocturnal hemoglobinuria (PNH) and immunoglobulin A nephropathy (IgAN). .

Hepatocyte-Targeted Therapies: The GalNAc conjugation technology used in this compound is being explored for targeting other liver-specific diseases

Mécanisme D'action

Cemdisiran exerts its effects by silencing the mRNA encoding the C5 protein, a key component of the complement pathway. The mechanism involves:

siRNA Delivery: The GalNAc-conjugated siRNA is delivered to hepatocytes via subcutaneous administration.

mRNA Silencing: The siRNA binds to the target mRNA, leading to its degradation and preventing the synthesis of the C5 protein.

Complement Pathway Inhibition: By reducing C5 protein levels, this compound inhibits the complement pathway, thereby reducing inflammation and tissue damage associated with complement-mediated diseases

Comparaison Avec Des Composés Similaires

Cemdisiran is unique in its use of RNA interference technology and GalNAc conjugation for targeted delivery. Similar compounds include:

Eculizumab: A monoclonal antibody that also targets the C5 protein but works by binding to the protein rather than silencing its mRNA

Pozelimab: Another monoclonal antibody targeting C5, used in combination with this compound in some studies

This compound’s uniqueness lies in its RNAi mechanism, which offers a different approach to complement inhibition compared to monoclonal antibodies .

Propriétés

Numéro CAS |

1639264-46-2 |

|---|---|

Formule moléculaire |

C78H140N11O34P |

Poids moléculaire |

1807.0 g/mol |

Nom IUPAC |

[(2S,4R)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-4-hydroxypyrrolidin-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C78H140N11O34P/c1-50(93)85-66-72(108)69(105)55(43-90)121-75(66)117-35-15-12-21-58(97)79-29-18-32-82-61(100)26-38-114-47-78(88-64(103)24-10-8-6-4-5-7-9-11-25-65(104)89-42-54(96)41-53(89)46-120-124(111,112)113,48-115-39-27-62(101)83-33-19-30-80-59(98)22-13-16-36-118-76-67(86-51(2)94)73(109)70(106)56(44-91)122-76)49-116-40-28-63(102)84-34-20-31-81-60(99)23-14-17-37-119-77-68(87-52(3)95)74(110)71(107)57(45-92)123-77/h53-57,66-77,90-92,96,105-110H,4-49H2,1-3H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)(H2,111,112,113)/t53-,54+,55+,56+,57+,66+,67+,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+/m0/s1 |

Clé InChI |

LQRNAUZEMLGYOX-LZVIIAQDSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COP(=O)(O)O)O)CO)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COP(=O)(O)O)O)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)

![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)

![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)